molecular formula C₂₅H₂₉D₃N₈O B1162162 PHA-848125-d3

PHA-848125-d3

Cat. No.: B1162162
M. Wt: 463.59
Attention: For research use only. Not for human or veterinary use.
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Description

PHA-848125-d3 is a deuterated analog of the small-molecule inhibitor PHA-848125, which exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). The parent compound, PHA-848125, was developed to target malignancies with dysregulated CDK/TRK signaling, which drive uncontrolled proliferation and cancer cell survival . Preclinical studies demonstrated submicromolar IC50 values across diverse tumor cell lines, along with in vivo efficacy in xenograft and transgenic models . Its synthesis involves a multi-step process optimized for safety and yield (15.7% overall yield from intermediate 2), utilizing recrystallization instead of column chromatography for purification .

Properties

Molecular Formula

C₂₅H₂₉D₃N₈O

Molecular Weight

463.59

Synonyms

Milciclib-d3;  N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide-d3

Origin of Product

United States

Comparison with Similar Compounds

Discussion and Limitations

The evidence highlights PHA-848125’s unique dual-targeting mechanism and preclinical efficacy but lacks direct comparisons with other CDK/TRK inhibitors. Future studies should compare pharmacokinetics, resistance profiles, and combination therapies with established kinase inhibitors.

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